![molecular formula C14H18N2O2 B2783841 Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate CAS No. 1820609-15-1](/img/structure/B2783841.png)
Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
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Description
Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the CAS Number: 1820609-15-1 . It has a molecular weight of 246.31 and its molecular formula is C14H18N2O2 . The IUPAC name for this compound is ethyl 2-methyl-1-propyl-1H-benzo[d]imidazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is 1S/C14H18N2O2/c1-4-8-16-10(3)15-12-9-11(6-7-13(12)16)14(17)18-5-2/h6-7,9H,4-5,8H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate has a molecular weight of 246.31 . Its molecular formula is C14H18N2O2 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Catalysis
Lastly, the compound may find applications in catalysis. Its structure could be incorporated into catalysts that facilitate various chemical reactions, potentially improving efficiency and selectivity in industrial processes.
This analysis is based on the compound’s structure and known scientific principles. For specific research studies or experimental data, further literature review and experimental investigations would be necessary .
properties
IUPAC Name |
ethyl 2-methyl-1-propylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-8-16-10(3)15-12-9-11(6-7-13(12)16)14(17)18-5-2/h6-7,9H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPRGZHDOGBLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C=CC(=C2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate |
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